Isouron

描述

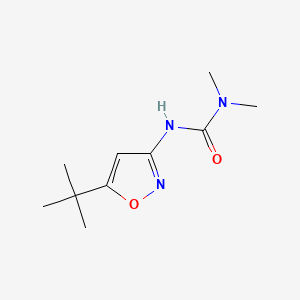

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-(5-tert-butyl-1,2-oxazol-3-yl)-1,1-dimethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O2/c1-10(2,3)7-6-8(12-15-7)11-9(14)13(4)5/h6H,1-5H3,(H,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLLJHQLUZAKJFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NO1)NC(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1042079 | |

| Record name | Isouron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55861-78-4 | |

| Record name | Isouron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55861-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isouron [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055861784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isouron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EBG244KQOD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization Strategies for Isouron

Classical Synthetic Pathways for Isouron Elucidation

The synthesis of this compound, particularly its core isoxazole (B147169) ring, has historically relied on established organic reactions. Isoxazoles, as a class of heterocyclic compounds, are often constructed through two primary classical routes: the 1,3-dipolar cycloaddition of alkenes or alkynes with nitrile oxides, and the reaction of hydroxylamine (B1172632) with a three-carbon atom component. mdpi.com Common three-carbon components include 1,3-diketones or α,β-unsaturated ketones. mdpi.com The cyclic condensation reaction of β-dicarbonyl compounds with hydroxylamine is recognized as an efficient method for synthesizing isoxazole derivatives. preprints.org This foundational approach provides a versatile pathway for assembling the N,O-containing five-membered ring characteristic of this compound.

Modern Advancements in this compound Synthesis and Purification Techniques

Modern synthetic chemistry has introduced sophisticated approaches to enhance the efficiency, selectivity, and sustainability of chemical compound production, including isoxazole derivatives like this compound. Multicomponent reactions (MCRs) represent a significant advancement, enabling the rapid synthesis of diverse heterocyclic compounds from at least three starting materials, often with improved atom, step, and pot economy. researchgate.netscielo.brresearchgate.net

Microwave-assisted synthesis is another modern technique that has been successfully applied to the synthesis of isoxazole derivatives. This method offers advantages such as enhanced reaction rates, high selectivity, and improved product yields compared to conventional heating methods. mdpi.com Furthermore, it aligns with green chemistry principles by potentially reducing reaction times and energy consumption.

In terms of purification, traditional methods like column chromatography, recrystallization, extraction, and precipitation remain fundamental. niscpr.res.in However, modern efforts also focus on developing chromatography-free purification methodologies to reduce costs and environmental impact, as seen in the synthesis of other protected compounds. scielo.br For isoxazol-5(4H)-one derivatives, a one-pot, three-component reaction catalyzed by propylamine-functionalized cellulose (B213188) (Cell-Pr-NH₂) in water at room temperature has demonstrated ease of reaction implementation, simplicity of product purification without chromatographic methods, and reasonable to high yields. researchgate.netniscpr.res.in

Table 1: Examples of Modern Isoxazole Synthesis Conditions and Outcomes

| Reaction Type | Catalyst/Conditions | Solvent | Temperature | Yield (General) | Purification Method (General) | Reference |

| Isoxazol-5(4H)-one synthesis | Propylamine-functionalized cellulose (Cell-Pr-NH₂) | Water | Room Temp. | Good to High | Simple work-up, chromatography-free | researchgate.netscielo.brniscpr.res.in |

| Isoxazole derivatives via chalcones | Microwave irradiation | Varied | Elevated | Improved | Not specified | mdpi.com |

| Isoxazol-5(4H)-ones (MCR) | Ionic Liquids (e.g., imidazolium (B1220033) ILs) | Ionic Liquid | Varied | High | Not specified | researchgate.net |

Exploration of this compound Derivatization for Structure-Activity Relationship Investigations

Structure-Activity Relationship (SAR) investigations are crucial in medicinal and agrochemical chemistry to understand how modifications to a compound's chemical structure influence its biological activity. This compound, characterized by its isoxazole ring, is an active herbicide. wikipedia.orgpreprints.org The isoxazole moiety is a prevalent scaffold in numerous biologically active compounds, including other herbicides like Isoxaflutole (B1672639), making it a valuable target for derivatization studies. preprints.org

Derivatization strategies for isoxazole-containing compounds often involve introducing different substituents onto the isoxazole ring or modifying adjacent functional groups to probe their impact on herbicidal efficacy. For instance, research into heterocycle-containing mono- and bisphosphonic acid compounds, which include isoxazole derivatives synthesized via cyclic condensation reactions, has shown varying degrees of inhibitory activity against model plants. preprints.org These studies highlight the potential to fine-tune activity through structural changes.

While direct detailed SAR data for this compound derivatization was not extensively found within the provided context, related studies on isoxazole-based herbicides offer insights. For example, the design and synthesis of novel aryl-naphthyl methanone (B1245722) derivatives, which are HPPD inhibitors, demonstrated that specific structural modifications could lead to compounds with excellent herbicidal activity, sometimes even surpassing commercial herbicides like pyrazoxyfen. niscpr.res.in This underscores the importance of the isoxazole scaffold in developing potent agrochemicals. Furthermore, SAR analysis has been applied to metabolites of related isoxazole herbicides, such as Isoxaflutole, to assess their toxicological profiles, indicating the broader application of SAR in understanding compound behavior beyond initial activity.

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles in chemical synthesis aims to minimize environmental impact and promote sustainability. These principles emphasize waste prevention, the use of safer solvents and chemicals, energy efficiency, and the utilization of renewable feedstocks. mdpi.com

For the synthesis of isoxazoles, and by extension, compounds like this compound, several green chemistry approaches have been explored:

Use of Environmentally Friendly Solvents : Water is increasingly favored as a reaction medium due to its non-toxicity, low cost, and abundance. The synthesis of isoxazol-5(4H)-one derivatives, for example, has been successfully carried out under aqueous conditions, catalyzed by propylamine-functionalized cellulose, demonstrating a significant step towards greener synthesis. researchgate.netscielo.brniscpr.res.in

Atom Economy : This principle focuses on maximizing the incorporation of all atoms from the starting materials into the final product, thereby minimizing waste. Multicomponent reactions (MCRs) are inherently atom-economical, contributing to more sustainable synthetic routes for heterocyclic compounds. researchgate.netscielo.br

Safer Catalysts and Reagents : The development and use of heterogeneous and recyclable catalysts, such as cellulose-derived functionalized amines, align with the goal of reducing hazardous substances and facilitating catalyst recovery and reuse. researchgate.netniscpr.res.in Ionic liquids (ILs) also serve as green alternatives, acting as both solvents and catalysts, offering advantages such as low flammability, non-volatility, thermal stability, and recyclability. researchgate.net

These advancements in green chemistry for isoxazole synthesis represent a move towards more sustainable and environmentally conscious production methods for agrochemicals like this compound.

Environmental Transport, Transformation, and Persistence Dynamics of Isouron

Abiotic Degradation Mechanisms in Environmental Matrices

Abiotic degradation involves non-biological processes, including reactions with water (hydrolysis), degradation by light (photolysis), and chemical oxidation by reactive species present in the environment.

Detailed experimental studies on the hydrolytic stability and specific transformation pathways for Isouron are not extensively available in the reviewed scientific literature. However, the general behavior of phenylurea herbicides provides insight into its likely stability. This class of compounds is generally considered to be relatively stable to chemical hydrolysis at moderate temperatures and within the typical pH range of 4 to 10 found in most agricultural soils. oup.com

Hydrolysis reactions can be catalyzed by acidic or basic conditions, though for many urea-based compounds, neutral hydrolysis (reaction with water itself) is the predominant mechanism in the environmental pH range of 5 to 9. nih.gov For this compound, this suggests that hydrolysis is not likely to be a rapid degradation pathway under most environmental conditions, contributing to its potential persistence unless other degradation mechanisms are active. oup.com

Direct Photolysis: This occurs when the herbicide molecule itself absorbs light energy from the sun, leading to its chemical transformation. enviro.wiki Compounds with structures like this compound absorb light in the UV range, making them susceptible to this process. enviro.wiki

Indirect Photolysis: This process is mediated by other substances in the environment, known as photosensitizers, such as natural organic matter found in soil and water. These sensitizers absorb sunlight and produce highly reactive chemical species, like hydroxyl radicals (•OH) and singlet oxygen, which then degrade the herbicide. isws.org.inenviro.wiki

For the related compound isoproturon (B30282), studies have shown that photolysis on soil and glass surfaces follows first-order kinetics, with half-lives varying based on the surface material. isws.org.in For instance, the half-life of isoproturon on a glass surface was reported as 25.38 days, while on different soil types (red, black, and alluvial), it ranged from 20.76 to 28.02 days. isws.org.in The presence of humic substances in some soils can act as a photoquencher, slowing the reaction rate. isws.org.in It is plausible that this compound undergoes similar photolytic processes, contributing to its dissipation from soil surfaces and in sunlit surface waters.

While specific studies on the chemical oxidation of this compound in natural settings are scarce, research on the phenylurea herbicide class indicates their susceptibility to degradation by advanced oxidation processes (AOPs). researchgate.netnih.gov These processes involve powerful oxidizing agents, most notably the hydroxyl radical (•OH). nih.gov

Hydroxyl radicals are highly reactive, non-selective oxidants that can be generated in the environment through various pathways, including the interaction of ozone with water or the Fenton reaction (involving hydrogen peroxide and iron ions). nih.govrsc.org Studies on herbicides like isoproturon, diuron (B1670789), and linuron (B1675549) have demonstrated that they are degraded by AOPs involving ozone and UV/H₂O₂ systems, which generate these hydroxyl radicals. researchgate.net The rate of oxidation is generally rapid. It is therefore expected that this compound would also be reactive towards hydroxyl radicals and other environmental oxidants, which could contribute to its degradation in environments where these reactive species are present.

Biotic Transformation and Metabolism of this compound

Biotic degradation, driven by microorganisms in soil and water, is typically the most significant pathway for the dissipation of phenylurea herbicides from the environment. oup.comresearchgate.net

There is a lack of specific research identifying the microbial degradation pathways and metabolites of this compound. However, based on the extensive studies of analogous phenylurea herbicides such as isoproturon, diuron, and linuron, a putative degradation pathway for this compound can be proposed. nih.govresearchgate.netresearchgate.net The primary microbial degradation pathway for this class of compounds consistently involves two key initial steps:

N-Demethylation: Microorganisms sequentially remove the two methyl groups from the terminal nitrogen atom of the urea (B33335) side chain. researchgate.netscholaris.ca

Hydrolysis: Following demethylation, the urea bridge is hydrolyzed, cleaving the side chain from the aromatic (or in this compound's case, isoxazole) ring. This step typically results in the formation of an aniline-type metabolite. researchgate.netscholaris.ca

For this compound, this pathway would be expected to produce demethylated intermediates and ultimately 3-amino-5-tert-butylisoxazole. This core metabolite would then likely undergo ring cleavage and further degradation.

Table 1: Common Microbial Degradation Steps for Phenylurea Herbicides and Expected Intermediates for this compound

| Step | General Transformation | Expected Intermediate for this compound |

|---|---|---|

| 1 | First N-demethylation | 3-(5-tert-butyl-1,2-oxazol-3-yl)-1-methylurea |

| 2 | Second N-demethylation | 3-(5-tert-butyl-1,2-oxazol-3-yl)-urea |

| 3 | Urea Bridge Hydrolysis | 3-amino-5-tert-butylisoxazole |

Note: This table is based on established pathways for other phenylurea herbicides and represents a putative pathway for this compound, pending specific experimental verification.

Specific studies focusing on the aerobic microbial metabolism of this compound were not found in the reviewed literature. However, the degradation of related phenylurea herbicides is known to occur readily under aerobic conditions. researchgate.netresearchgate.net Aerobic degradation pathways involve the use of oxygen by microorganisms to break down organic compounds. researchgate.net

Numerous bacterial strains capable of degrading phenylurea herbicides have been isolated from agricultural soils, including species from the genera Sphingomonas, Arthrobacter, Acinetobacter, and Pseudomonas. nih.govresearchgate.netnih.govresearchgate.net These bacteria utilize the herbicide as a source of carbon and/or nitrogen for growth. researchgate.net The metabolic process typically follows the N-demethylation and hydrolysis pathway described previously, leading to the mineralization of the herbicide into carbon dioxide, water, and mineral salts under aerobic conditions. It is highly probable that similar aerobic microorganisms and pathways are responsible for the degradation of this compound in soil and water environments.

Sorption, Desorption, and Mobility Characteristics of this compound in Soil-Water Systems

Factors Influencing this compound Sorption (e.g., Organic Matter, Clay Content, pH)

The sorption of phenylurea herbicides like this compound to soil particles is a critical process that dictates their mobility and availability in the environment. This process is primarily influenced by the soil's organic matter content, clay content, and pH.

Organic Matter: Soil organic matter (SOM) is frequently the most significant factor governing the sorption of non-ionic or weakly polar herbicides. For the related compound isoproturon, studies have shown that soil organic carbon content is a main property influencing its sorption coefficient (K(D)). researchgate.net Soils with higher organic matter provide more surfaces for the herbicide to bind to, thereby reducing its concentration in the soil water and limiting its potential for movement. For instance, chernozem soil, with a high amount of insoluble organic matter, has been shown to be a highly effective adsorbent for isoproturon. researchgate.netnih.gov

Clay Content: In soils with low organic carbon content, clay minerals can play a more significant role in the adsorption process. researchgate.net The type and amount of clay influence the available surface area and charge characteristics of the soil. However, for some phenylurea herbicides, the organic content is the dominant factor even in clay-rich soils.

pH: Soil pH affects both the surface charge of soil colloids (organic matter and clay) and the chemical form of the herbicide. For slightly polar herbicides like isoproturon, pH plays an important role in adsorption. researchgate.netnih.gov In alkaline conditions (higher pH), both the herbicide molecules and the soil surfaces can become more negatively charged, leading to electrostatic repulsion and weaker hydrophobic interactions, which in turn reduces sorption. nih.gov Conversely, lower pH can enhance the retention of some herbicides. nih.gov

Table 1: Influence of Soil Properties on Isoproturon Sorption (Illustrative Data)

| Soil Type | Organic Matter Content | pH | Adsorption Behavior for Isoproturon | Reference |

|---|---|---|---|---|

| Chernozem | High (insoluble fraction) | Neutral to Alkaline | Very efficient adsorbent, high sorption. | researchgate.netnih.gov |

| Brown Forest Soil | Moderate | Acidic to Neutral | Moderate sorption. | researchgate.netnih.gov |

| Sandy Soil | Low (higher in soluble fulvic acid) | Neutral | Adsorbs less isoproturon at pH 7 due to enhanced solubility of soil organic matter. | researchgate.netnih.gov |

Desorption Dynamics and Hysteresis Phenomena

Desorption is the process by which a sorbed chemical is released from a soil particle back into the soil solution. This process is crucial for determining the long-term mobility and bioavailability of a pesticide. Often, the rate and extent of desorption are not the simple reverse of sorption, a phenomenon known as hysteresis.

Sorption-desorption hysteresis means that a compound is bound more tightly than would be predicted from its initial sorption behavior. huji.ac.il This can be caused by the entrapment of molecules in the microporous structures of soil organic matter or irreversible chemical binding. huji.ac.il The practical implication of hysteresis is that even if a pesticide sorbs to soil, its release may be very slow, making it less mobile in the short term but potentially more persistent.

The degree of hysteresis can be quantified using a hysteresis index. For phenylurea herbicides, this phenomenon has been observed in various studies. For example, in a study on river sediments, the phenylurea herbicide chlorotoluron (B1668836) exhibited lower desorption potential and a more pronounced hysteresis effect compared to isoproturon. huji.ac.il Desorption hysteresis for diuron has also been observed in multiple soil types. nih.gov This indicates that once sorbed, these compounds can be resistant to release, affecting their leaching potential.

Table 2: Hysteresis Index for Phenylurea Herbicides in Upstream River Sediment (Illustrative Data)

| Compound | Apparent Hysteresis Index | Interpretation | Reference |

|---|---|---|---|

| Chlorotoluron | 0.2–0.3 | Stronger hysteresis, lower desorption potential. | huji.ac.il |

| Isoproturon | 0.6–0.9 | Weaker hysteresis, higher desorption potential. | huji.ac.il |

Leaching Potential and Groundwater Contamination Pathways

The leaching potential of a pesticide is its likelihood of moving through the soil profile and reaching groundwater. This is governed by a combination of the pesticide's chemical properties (like solubility and sorption tendency) and site-specific conditions. wa.gov

Herbicides with lower sorption coefficients (Koc), higher water solubility, and longer soil half-lives (persistence) are generally more prone to leaching. The characteristics of the soil are also critical; pesticides are more likely to leach through coarse-textured sandy soils than through fine-textured clay soils with high organic matter. pesticidestewardship.org

Contamination can occur through two main pathways:

Matrix Flow: Slow movement through the small pores of the soil matrix, where there is ample opportunity for sorption and degradation. mdpi.com

Preferential Flow: Rapid transport through macropores like cracks, root channels, or worm burrows, which bypasses much of the soil matrix and can quickly carry pesticides to groundwater. mdpi.com

Atmospheric Transport and Volatilization Assessment

Volatilization is the process by which a substance evaporates from a surface, such as soil or plants, into the atmosphere. rivm.nl Once in the atmosphere, a pesticide can be transported over short or long distances before being redeposited back to earth via dry or wet deposition (rain or snow).

The potential for a pesticide to volatilize is influenced by several factors:

Physicochemical Properties: A key property is the pesticide's vapor pressure. Compounds with higher vapor pressures tend to volatilize more readily. rivm.nl

Environmental Conditions: Higher temperatures, increased wind speed, and high soil moisture can all increase the rate of volatilization. rivm.nlresearchgate.net When a soil surface is moist, water competes with the pesticide for sorption sites, increasing the pesticide's availability for volatilization. Conversely, if the soil surface becomes dry, volatilization can be dramatically reduced. rivm.nl

Application Method: Incorporation of the herbicide into the soil can significantly reduce atmospheric emissions compared to surface application. nih.gov

Specific data on the volatilization rate or atmospheric transport of this compound are not available. However, for pesticides in general, volatilization can be a significant dissipation pathway, sometimes accounting for a large percentage of the applied dose. researchgate.net

Environmental Modeling of this compound Fate and Transport

Environmental fate and transport models are indispensable tools for predicting the movement and transformation of chemicals in the environment. nih.govepa.gov These mathematical models integrate a chemical's properties with environmental data to simulate its distribution in soil, water, and air.

Several models are used to assess pesticide behavior:

Vadose Zone Models (e.g., PRZM, HYDRUS): These simulate the movement of pesticides through the unsaturated soil zone, providing estimates of leaching and potential groundwater concentrations. nih.govresearchgate.net

Groundwater Models (e.g., MODFLOW, MT3DMS): These model the flow and transport of contaminants within an aquifer. nih.gov

Atmospheric Dispersion Models (e.g., AERMOD): These are used to predict the concentration of volatile compounds downwind from a source. nih.gov

To accurately model the fate of this compound, specific input parameters are required, such as its sorption coefficients (Kd or Koc), degradation half-life in various compartments, water solubility, and vapor pressure. researchgate.net While comprehensive modeling studies for this compound have not been identified, these models provide the framework for conducting risk assessments and predicting environmental concentrations should the necessary data become available. nih.govnih.gov

Mechanisms of Action and Biological Efficacy in Non Human Systems

Biochemical Mode of Action in Target Organisms

Isouron's herbicidal activity is rooted in its ability to interfere with key biochemical processes within plant cells.

This compound is classified as a Photosystem II (PSII) inhibitor uni.lu. PSII is a protein complex located within the thylakoid membranes of chloroplasts, playing a crucial role in the light-dependent reactions of photosynthesis. Herbicides that inhibit PSII, including this compound, act by competitively binding to the plastoquinone (B1678516) (QB) binding site on the D1 protein within the PSII complex. This binding event effectively blocks the transfer of electrons from plastoquinone QA to plastoquinone QB, thereby disrupting the electron transport chain. The inhibition of electron transport prevents the fixation of carbon dioxide and the production of essential energy carriers, adenosine (B11128) triphosphate (ATP) and nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH), which are necessary for plant growth and survival. Furthermore, blocking electron transport leads to an overproduction of reactive oxygen species (ROS), highly reactive molecules that cause oxidative damage and destroy cellular integrity.

Laboratory studies investigating the mode of action of this compound on enzymatically isolated soybean (Glycine max L.) leaf cells revealed that its primary effect is the inhibition of photosynthesis. An I₅₀ value of 0.51 µM was calculated for this compound, indicating the concentration required to inhibit 50% of the photosynthetic activity.

Table 1: this compound's Inhibitory Effect on Photosynthesis in Soybean Leaf Cells

| Compound | Target Organism | Metabolic Process Inhibited | I₅₀ Value (µM) | Reference |

| This compound | Soybean (Glycine max L.) leaf cells | Photosynthesis | 0.51 |

While this compound's primary mode of action is PSII inhibition, other herbicide classes target different enzyme systems at the molecular level. For instance, 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors represent another significant class of herbicides. HPPD is an enzyme crucial for the biosynthesis of plastoquinone and tocopherols (B72186) in plants. Plastoquinone serves as a cofactor in the formation of carotenoids, which are essential pigments that protect chlorophyll (B73375) from photo-oxidative damage. Inhibition of the HPPD enzyme, as seen with compounds like isoxaflutole (B1672639) (an isoxazole (B147169) herbicide, similar in chemical class to this compound but with a different target enzyme), leads to a lack of plastoquinone and tocopherol synthesis. This deficiency results in the destruction of chlorophyll and oxidative damage, causing characteristic bleaching symptoms in susceptible plants before eventual death. The inclusion of HPPD inhibition provides a contextual understanding of diverse molecular targeting strategies employed by herbicides within the broader class of pigment inhibitors.

Physiological and Morphological Responses in Target Organisms

The biochemical disruption caused by this compound's inhibition of PSII translates into observable physiological and morphological responses in susceptible plant organisms. The blockage of electron transport in PSII systems promotes the formation of highly reactive molecules, leading to lipid and protein membrane destruction and subsequent cellular leakage, causing rapid desiccation and disintegration of cells and organelles.

Physiologically, the most immediate and critical response is a rapid decrease in photosynthetic efficiency due to the inhibited electron flow within PSII. This impairment in energy production directly impacts plant growth and development. Morphologically, susceptible broadleaf plants typically exhibit interveinal or veinal chlorosis (yellowing). Necrosis (tissue death) often begins around the leaf margins and progresses towards the center. In susceptible grasses, chlorosis and necrosis typically start at the leaf tips and advance towards the base. When applied foliarly, symptoms can appear as leaf burn due to the destruction of cell membranes, often within 72 hours under hot and humid conditions. Studies on related HPPD-inhibiting herbicides, such as isoxaflutole, also demonstrate significant reductions in shoot and root growth, accompanied by bleaching symptoms in susceptible species.

Efficacy Studies in Plant Systems (e.g., Herbicide Efficacy)

This compound is a selective herbicide that inhibits photosynthesis at PSII uni.lu. Its herbicidal effectiveness has been demonstrated in laboratory settings, where it was shown to inhibit photosynthesis in isolated soybean leaf cells with an I₅₀ value of 0.51 µM. The monomethylurea derivative of this compound also exhibited similar herbicidal properties, while a urea (B33335) derivative showed substantially reduced effectiveness.

Mechanisms of Evolved Resistance in Plant Populations

The widespread and repeated use of herbicides, including PSII inhibitors like this compound, has imposed strong selection pressure on weed populations, leading to the evolution of herbicide resistance in numerous weed species globally. Herbicide resistance mechanisms are broadly categorized into target-site resistance (TSR) and non-target-site resistance (NTSR).

Target-Site Resistance (TSR): This mechanism typically involves genetic mutations in the gene encoding the specific protein target of the herbicide. For PSII inhibitors, TSR often arises from amino acid substitutions in the psbA gene, which codes for the D1 protein. These mutations alter the herbicide's binding site on the D1 protein, reducing its affinity for the herbicide while largely preserving the enzyme's essential function. A common example for triazine herbicides (another class of PSII inhibitors) is the Ser-264-Gly amino acid substitution, which confers high-level resistance by preventing herbicide binding. While such mutations can confer high-level resistance to a specific chemical family, they may not affect herbicides from other families or groups, even those within the same PSII inhibitor class.

Non-Target-Site Resistance (NTSR): NTSR mechanisms are more complex and involve alterations in one or more physiological processes that reduce the amount of active herbicide reaching the target site or its effective concentration. These mechanisms can include:

Reduced absorption or translocation: The plant may absorb less herbicide or restrict its movement to the site of action.

Increased sequestration: The herbicide may be compartmentalized or bound within the plant, preventing it from reaching its target.

Enhanced metabolic degradation: This is a predominant NTSR mechanism, where weeds develop an increased capacity to detoxify the herbicide through enzymatic breakdown. Enzymes such as cytochrome P450 monooxygenases, glutathione (B108866) S-transferases (GSTs), and glucosyl transferases are frequently involved in metabolizing and deactivating herbicides. Increased activity or expression of these enzymes often leads to evolved herbicide resistance. For instance, certain Amaranthus palmeri populations have evolved resistance to HPPD inhibitors through enhanced metabolism involving cytochrome P450 genes.

It is important to note that both TSR and NTSR mechanisms can co-exist within a weed population or even within a single individual, leading to higher levels of resistance and cross-resistance to multiple herbicides. The evolution of such diverse resistance mechanisms highlights the adaptive capacity of weed populations under continuous selection pressure from herbicide use.

Ecological Impact and Environmental Risk Assessment of Isouron

Ecotoxicity to Non-Target Organisms

Ecotoxicity studies evaluate the potential harm a substance may cause to living organisms in the environment. For Isouron, specific detailed ecotoxicity data across various non-target organisms are limited in the readily available consulted sources herts.ac.ukhpc-standards.comlgcstandards.com.

Aquatic Ecotoxicity to Algae, Invertebrates, and Fish

Terrestrial Ecotoxicity to Soil Microorganisms and Invertebrates

Impact on Beneficial Insects and Pollinators

Information specifically detailing this compound's impact on beneficial insects and pollinators is not present in the consulted sources. The assessment of pesticide effects on beneficial insects, including pollinators like bees, is a crucial aspect of environmental risk assessment. Studies in this area often investigate both lethal and sublethal effects, such as impacts on mating success, sperm viability, and chemical signaling, which can have long-term consequences for pollinator populations psu.edu. Best practices for pesticide application often consider the activity patterns of pollinators to minimize exposure msu.edu.

Bioaccumulation and Biomagnification Potential in Ecological Food Webs

Available information for this compound explicitly states that there is "no data available" for its bioaccumulative potential herts.ac.ukhpc-standards.com. Bioaccumulation refers to the uptake and retention of a substance by an organism from all exposure routes (e.g., food, water, air), leading to an increase in concentration within the organism over time nih.gov. Biomagnification occurs when the concentration of a substance increases progressively at successively higher trophic levels in a food chain nih.gov.

The potential for a chemical to bioaccumulate is often assessed by its bioconcentration factor (BCF) and its lipophilicity, typically represented by the octanol-water partition coefficient (log Kow) herts.ac.uknih.gov. Substances that are persistent and lipophilic tend to bioaccumulate and can biomagnify nih.govgbrmpa.gov.aupan-germany.org. While some pesticides, particularly persistent organic pollutants (POPs), are known to biomagnify, current-use pesticides may exhibit different behaviors, sometimes showing "trophic dilution" where concentrations decrease at higher trophic levels due to metabolization by non-target organisms nih.gov.

Effects on Biodiversity and Ecosystem Functioning

Specific research findings or data tables detailing this compound's direct effects on biodiversity and ecosystem functioning are not available in the consulted sources. However, the relationship between biodiversity and ecosystem functioning is well-established in ecological science. High biodiversity is generally associated with increased ecosystem productivity, stability, and resilience to environmental changes esa.orgnih.govnih.govconsensus.app.

Loss of biodiversity can lead to several negative impacts on ecosystem functioning, including declines in plant production, reduced resistance to environmental perturbations (e.g., drought), and increased variability in essential ecosystem processes such as nutrient cycling, water use, and pest and disease regulation esa.orgconsensus.app. Changes in the identity and abundance of species, not just species richness, can also significantly influence ecosystem processes esa.org.

Environmental Risk Assessment Frameworks and Methodologies

Environmental Risk Assessment (ERA) is a systematic process designed to identify, evaluate, and mitigate potential environmental hazards associated with substances, operations, or services numberanalytics.comnumberanalytics.com. It is crucial for regulatory compliance, minimizing environmental impacts, and promoting sustainable development numberanalytics.com.

Key components of institutional frameworks for environmental risk assessment typically include:

Regulatory Compliance: Adhering to national, regional, and international environmental laws and guidelines numberanalytics.comnumberanalytics.comisms.online.

Stakeholder Engagement: Involving relevant parties and addressing their concerns numberanalytics.comisms.online.

Risk Assessment Methodologies and Tools: Employing systematic approaches to evaluate risks numberanalytics.comisms.online.

Risk Management and Mitigation: Developing and implementing strategies to reduce identified risks numberanalytics.comisms.online.

Monitoring and Review: Continuously evaluating the effectiveness of mitigation measures and making necessary adjustments numberanalytics.comisms.online.

ERAs involve both a hazard assessment , which identifies the intrinsic properties of a substance that could be harmful to the environment, and a risk assessment , which evaluates the possibility of an effect occurring based on exposure and ecotoxicity europa.eu. Methodologies can range from qualitative assessments, which use descriptive scales (e.g., very high/high/medium/low), to quantitative analyses, which involve numerical values and statistical models isaca.org.

Several regulatory frameworks and guidelines govern environmental risk assessment globally, including:

The European Union's Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) guidelines europa.eu.

The US Environmental Protection Agency (EPA) Risk Assessment Guidelines numberanalytics.com.

International Organization for Standardization (ISO) 14001:2015, which provides a framework for environmental management systems numberanalytics.comisms.online.

OECD guidance documents and technical guidelines europa.eu.

These frameworks provide structured approaches for assessing environmental aspects, evaluating their significance, and determining necessary actions to mitigate potential impacts, aligning with cycles like Plan-Do-Check-Act (PDCA) isms.online.

Advanced Analytical Methodologies for Isouron and Its Metabolites

Sample Preparation Techniques for Complex Environmental Matrices

Environmental samples such as water, soil, and plant tissues often contain numerous interfering compounds that can compromise the accuracy and sensitivity of analytical measurements. Effective sample preparation techniques are therefore indispensable for concentrating target analytes and removing matrix interferences.

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a widely utilized and versatile sample preparation technique for the extraction and preconcentration of organic compounds, including herbicides like Isouron, from liquid matrices. It offers advantages such as high selectivity, reduced solvent consumption, and ease of automation. The principle involves passing a liquid sample through a solid adsorbent, which selectively retains the target compounds. These compounds are then eluted with a suitable solvent unb.brhealth.state.mn.us.

For the analysis of structurally related herbicides and their metabolites in water samples, various SPE sorbents have been successfully employed. C18 silica-based sorbents are commonly used due to their reversed-phase interactions, while polymeric resins, such as polystyrene divinylbenzene (B73037) polymer, have demonstrated effectiveness, often exhibiting higher recoveries and reduced irreversible binding compared to C18 silica (B1680970) matrices lgcstandards.comhpc-standards.comnorman-network.comaph.gov.au. Hydrophilic-lipophilic balanced (HLB) cartridges, like Oasis HLB, are also frequently used for a broad range of polar and nonpolar compounds nih.govnih.gov.

Typical SPE Procedure for Herbicides: A general SPE procedure often involves conditioning the cartridge with an organic solvent (e.g., methanol (B129727), acetonitrile) followed by water to prepare the sorbent. The sample, often acidified to stabilize the analyte or optimize retention, is then loaded onto the cartridge. After loading, the cartridge is typically dried to remove residual water, and the analytes are eluted using a strong organic solvent or a mixture (e.g., acetonitrile, methanol, or ethyl acetate (B1210297), sometimes with modifiers like formic acid) hpc-standards.comnih.govnih.gov.

Research Findings on SPE Recovery: Studies on Isoxaflutole (B1672639) and its metabolites (diketonitrile, DKN; benzoic acid, BA) in water samples demonstrate the effectiveness of SPE. Mean recoveries for Isoxaflutole, DKN, and BA from ground water samples spiked at 0.05–2 µg/L using polystyrene divinylbenzene polymer resin SPE ranged from 100.9% to 110.3% when analyzed by HPLC-MS lgcstandards.comnorman-network.comaph.gov.aunih.gov. For HPLC-UV, mean recoveries from sequential elution for the same compounds ranged from 68.6% to 101.4% lgcstandards.comnorman-network.comaph.gov.aunih.gov. Another study reported mean SPE recovery values for Isoxaflutole, DKN, and BA in filtered water matrices ranging from 104% to 108%, with relative standard deviations between 4.0% and 10.6% thegoodscentscompany.com.

| Analyte(s) | Matrix | SPE Sorbent | Elution Solvent | Recovery Range (%) (HPLC-MS) | Recovery Range (%) (HPLC-UV) |

|---|---|---|---|---|---|

| Isoxaflutole, DKN, BA | Ground Water | Polystyrene Divinylbenzene Polymer Resin | Not specified (organic solvent implied) | 100.9 - 110.3 lgcstandards.comnorman-network.comaph.gov.au | - |

| Isoxaflutole, DKN, BA | Ground Water | C18 (sequential elution) | Various ACN/water mixtures | - | 68.6 - 101.4 lgcstandards.comnorman-network.comaph.gov.au |

| Isoxaflutole, DKN, BA | Filtered Water | Oasis HLB | 50:50 Methanol:Acetonitrile | 104 - 108 thegoodscentscompany.com | - |

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a fundamental sample preparation technique based on the differential partitioning of analytes between two immiscible liquid phases, typically an aqueous phase and an organic solvent health.state.mn.usherts.ac.uknih.gov. This method is particularly effective for separating compounds with varying polarities nih.gov.

In environmental analysis, LLE is employed for diverse matrices, including water, soil, and plant materials, to extract semi-volatile and non-polar organic compounds health.state.mn.usherts.ac.uk. The choice of organic solvent is critical and depends on the physicochemical properties of the target analyte, such as its LogP value, which indicates its hydrophobicity herts.ac.uk. Common solvents include chloroform, ethyl acetate, and hexane (B92381) due to their immiscibility with water and ability to dissolve a wide range of compounds health.state.mn.us. For ionogenic analytes, pH adjustment of the aqueous sample is often necessary to ensure the analyte is in its neutral form, facilitating its transfer into the organic phase herts.ac.uk.

For instance, in the analysis of Isoxaflutole and its metabolites in soil and plant samples, a mixture of methanol and formic acid has been used for initial homogenization, followed by liquid-liquid partitioning with dichloromethane (B109758) health.state.mn.us. The organic phases are then combined and concentrated for further analysis health.state.mn.us. LLE is valued for its simplicity and versatility, though it can be solvent-intensive nih.gov.

Matrix Effects and Clean-up Strategies

Complex environmental matrices can significantly impact analytical performance by causing "matrix effects," which can lead to signal suppression or enhancement in mass spectrometry, or co-elution issues in chromatography. These effects arise from co-extracted matrix components that interfere with the ionization process or chromatographic separation of the target analytes.

To mitigate matrix effects and ensure accurate quantification of this compound and its metabolites, several clean-up strategies are employed:

Optimized Extraction: Careful selection of extraction solvents and conditions (e.g., pH adjustment in LLE) can minimize the co-extraction of interfering substances herts.ac.uk.

SPE Clean-up: SPE itself serves as a powerful clean-up step. By selecting appropriate sorbents and elution schemes, matrix interferences can be selectively retained or washed away, while the analytes are eluted cleanly hpc-standards.comnorman-network.comnih.gov. For example, C18 cartridges are often used for purification of extracts containing herbicides.

Sequential Elution: For compounds with varying polarities, such as a parent compound and its more polar metabolites, sequential elution schemes in SPE can be implemented to separate analytes from each other and from matrix components, allowing for cleaner fractions for analysis lgcstandards.comhpc-standards.comaph.gov.aunih.gov.

Dilution: In some cases, diluting the sample extract can reduce matrix effects, although this may compromise detection limits.

Internal Standards and Surrogate Standards: The use of internal standards and surrogate standards, added at the beginning of the sample preparation process, helps to compensate for variations in extraction efficiency and matrix effects, improving the accuracy and precision of the analytical method nih.govthegoodscentscompany.com.

Chromatographic Separation Techniques

Chromatographic techniques are essential for separating this compound and its metabolites from other compounds in the cleaned-up extracts, enabling their individual quantification.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely used technique for the analysis of this compound and its metabolites, particularly due to its ability to handle thermally unstable, non-volatile, and polar compounds without derivatization. HPLC-UV is suitable for compounds that possess chromophores, allowing them to absorb UV light at specific wavelengths.

Typical HPLC-UV Parameters and Findings: For herbicides like this compound, reversed-phase HPLC is commonly employed. C18 and C8 columns are frequently used due to their effectiveness in separating a range of organic compounds based on their hydrophobicity.

Mobile Phase: The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile, methanol) and an aqueous component (e.g., water, buffered solutions). Modifiers such as phosphoric acid, formic acid, ammonium (B1175870) acetate, or tetrabutylammonium (B224687) acetate are often added to the aqueous phase to optimize separation, control pH, and improve peak shape hpc-standards.comaph.gov.auhealth.state.mn.us. Gradient elution programs are frequently used to separate compounds with a wide range of polarities effectively aph.gov.auhealth.state.mn.us.

UV Detection Wavelengths: The choice of UV detection wavelength is crucial for maximizing sensitivity and selectivity. For Isoxaflutole and its metabolites, specific wavelengths have been reported:

Isoxaflutole (IXF): 270 nm aph.gov.au

Diketonitrile (DKN) metabolite: 300 nm aph.gov.au

Benzoic Acid (BA) metabolite: 270 nm aph.gov.au

Retention Times and Detection Limits: Retention times vary depending on the column, mobile phase, and flow rate. For Isoxaflutole, DKN, and BA, retention times of 12.8, 7.6, and 3.3 minutes, respectively, have been reported using a C8 column and a specific mobile phase lgcstandards.com. Another study reported retention times of 3.2, 7.7, and 12.8 minutes for BA, DKN, and IXF, respectively, using a C18 column hpc-standards.com.

Limits of Quantitation (LOQ) for HPLC-UV methods for Isoxaflutole and its metabolites in water samples are typically in the nanogram per liter (ng/L) range:

IXF: Approximately 150 ng/L lgcstandards.comnorman-network.comaph.gov.aunih.gov

DKN: Approximately 100 ng/L lgcstandards.comnorman-network.comaph.gov.aunih.gov

BA: Approximately 250 ng/L lgcstandards.comnorman-network.comaph.gov.aunih.gov

| Parameter | Description/Typical Value | Reference |

|---|---|---|

| Column Type | C18, C8, Hypercarb S | |

| Mobile Phase (Example) | Acetonitrile/Water with phosphoric acid, ammonium acetate, or formic acid | hpc-standards.comaph.gov.auhealth.state.mn.us |

| Flow Rate | 1 mL/min (typical) | |

| Column Temperature | 40 °C (example) | health.state.mn.us |

| UV Detection Wavelengths | This compound: (Inferred from similar compounds) 270 nm; DKN: 300 nm; BA: 270 nm | aph.gov.au |

| LOQ (Water, HPLC-UV) | IXF: ~150 ng/L; DKN: ~100 ng/L; BA: ~250 ng/L | lgcstandards.comnorman-network.comaph.gov.aunih.gov |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful separation technique widely used for the analysis of volatile and semi-volatile organic compounds. This compound is amenable to GC analysis. GC often couples with highly sensitive detectors such as Flame Ionization Detectors (FID) or Mass Spectrometry (MS).

Application and Challenges: While GC is suitable for this compound, its application for certain metabolites can be challenging. More polar or thermally unstable metabolites, such as those derived from Isoxaflutole (e.g., diketonitrile and benzoic acid metabolites), may exhibit low volatility or thermal degradation, making their direct GC analysis difficult hpc-standards.comhealth.state.mn.us. In such cases, derivatization steps are often required to convert these compounds into more volatile and thermally stable forms (e.g., methyl esters) before GC analysis hpc-standards.comhealth.state.mn.us.

GC-MS for Identification and Quantification: GC coupled with Mass Spectrometry (GC-MS) provides both separation and structural information, making it a robust tool for identifying and quantifying this compound and its volatile metabolites. GC-MS allows for the detection of specific ions, enhancing selectivity and sensitivity. For example, in the analysis of Isoxaflutole metabolites, quantification can be achieved by selective ion monitoring (SIM) of characteristic ions.

Typical GC Parameters: GC analysis typically involves:

Column: Capillary columns, often with a non-polar stationary phase (e.g., Agilent DB-5MS), are commonly used.

Carrier Gas: Inert gases like helium are used as the carrier gas.

Temperature Program: A temperature program is applied to the GC oven to separate compounds based on their boiling points and interactions with the stationary phase.

Injection: Samples are injected into a heated inlet, where they are volatilized.

Detection: FID is a common detector for many organic compounds, while MS provides molecular and fragmentation information for identification and quantification.

| Parameter | Description/Typical Value | Reference |

|---|---|---|

| Column Type | Capillary columns (e.g., Agilent DB-5MS) | |

| Detector | Flame Ionization Detector (FID), Mass Spectrometry (MS) | |

| Sample State | Volatile or derivatized to be volatile | hpc-standards.comhealth.state.mn.us |

| Application | Suitable for this compound; derivatization may be needed for polar metabolites | hpc-standards.comhealth.state.mn.us |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and widely employed analytical technique for the detection and quantification of this compound and its metabolites. This method combines the separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. faccts.decambridge.org

For this compound analysis, samples are typically extracted with acetonitrile, followed by dehydration through salting out. faccts.de Further clean-up steps may involve octadecylsilanized silica gel cartridges, particularly for samples like grains, beans, nuts, and seeds, or graphite (B72142) carbon/aminopropylsilanized silica gel layered cartridges. faccts.de Quantification and confirmation are achieved using either LC-MS or LC-MS/MS. faccts.de

The analysis of this compound by LC-MS/MS often utilizes electrospray ionization (ESI) in positive ion mode. faccts.de Specific multiple reaction monitoring (MRM) transitions are employed for selective detection and quantification. For this compound, major monitoring ions include a precursor ion at m/z 212, yielding product ions at m/z 167 and m/z 72. faccts.de The expected retention time for this compound in such methods is approximately 0.76 minutes. faccts.de

Table 1: LC-MS/MS Parameters for this compound Analysis

| Parameter | Value | Source |

| Ionization Mode | ESI (Electrospray Ionization) | faccts.de |

| Precursor Ion (m/z) | 212 | faccts.de |

| Product Ions (m/z) | 167, 72 | faccts.de |

| Expected Retention Time | 0.76 min | faccts.de |

| Extraction Solvent | Acetonitrile | faccts.de |

Spectroscopic Characterization of this compound and Its Transformation Products

Spectroscopic techniques are fundamental for elucidating the structure and confirming the identity of this compound and its transformation products. Mass spectrometry (MS), particularly Gas Chromatography-Mass Spectrometry (GC-MS), provides valuable insights into the fragmentation patterns and molecular weight of the compound. nih.gov

For this compound, electron ionization (EI-B) mass spectrometry has shown characteristic fragment ions. In GC-MS analysis, prominent ions are observed at m/z 72 (99.99% relative abundance), m/z 44 (21.87%), m/z 211 (21.35%), and m/z 154 (16.29%). nih.gov Another MS analysis (EI-B, 70 eV) reported ions at m/z 72 (relative abundance 999), m/z 44 (219), m/z 211 (214), m/z 154 (163), and m/z 167 (125). nih.gov

Table 2: Mass Spectrometry Data for this compound

| m/z Value | Relative Abundance (GC-MS) nih.gov | Relative Abundance (Other MS, 70 eV) nih.gov |

| 72 | 99.99% | 999 |

| 44 | 21.87% | 219 |

| 211 | 21.35% | 214 |

| 154 | 16.29% | 163 |

| 167 | N/A | 125 |

Research into this compound's transformation products has identified specific metabolites through spectroscopic means. For instance, a soil perfusion study identified "Metabolite A" as 1-(1-amino-4,4-dimethyl-3-oxo-1-pentenyl)-3,3-dimethylurea. ndl.go.jp This metabolite exhibits UV absorption peaks at 225 nm and 304 nm (in methanol). ndl.go.jp Its proton Nuclear Magnetic Resonance (¹H-NMR) spectrum has also been characterized. ndl.go.jp Another transformation product, "Metabolite B," an oily liquid with a molecular formula of C₁₀H₁₈N₂O₃ and a molecular weight of 214, also had its ¹H-NMR spectrum determined. ndl.go.jp While detailed spectroscopic data for this compound itself, such as comprehensive IR, UV-Vis, or full NMR spectra, are not widely published in the readily available literature, these techniques are routinely applied for the structural characterization of similar chemical compounds. nih.gov

Emerging Analytical Technologies (e.g., Biosensors, Immunological Assays)

The development of rapid and sensitive analytical methods for herbicide detection, such as biosensors and immunological assays, is an active area of research. While specific biosensors or immunological assays explicitly developed for this compound are not widely reported in the current literature, these technologies have demonstrated significant potential for the analysis of structurally similar herbicides. researchgate.netacs.orgresearchgate.nettandfonline.com

For example, enzyme-linked immunosorbent assays (ELISA) have been successfully developed for other urea (B33335) herbicides, such as Isoproturon (B30282), demonstrating high sensitivity and enabling direct determination in water matrices. ndl.go.jp These assays typically involve synthesizing a derivative of the target compound to act as a hapten, which is then coupled to a carrier protein to produce an immunogen. ndl.go.jp This immunogen is used to generate specific antibodies, which can then be utilized in competitive ELISA formats for quantification. ndl.go.jp

Biosensors, which integrate a biological recognition element with a physicochemical transducer, are also explored for herbicide detection. acs.orgresearchgate.net These can include optical biosensors (e.g., measuring changes in chlorophyll (B73375) fluorescence) or electrochemical biosensors. researchgate.netacs.org The principles behind these technologies, such as antibody-antigen recognition in immunoassays or enzyme inhibition in biosensors, offer promising avenues for developing rapid, on-site screening tools for this compound and its transformation products, potentially complementing traditional chromatographic methods. acs.orgresearchgate.net

Quality Assurance and Quality Control Protocols in this compound Analysis

Robust Quality Assurance (QA) and Quality Control (QC) protocols are paramount in the analysis of this compound to ensure the reliability, accuracy, and precision of analytical results. cambridge.org QA encompasses all planned and systematic actions necessary to provide confidence that the analytical process will meet quality requirements, while QC involves the operational techniques and activities used to fulfill those requirements. nih.govbohrium.com

Key elements of QA/QC in this compound analysis include:

Method Validation: Analytical methods for this compound must be thoroughly validated to demonstrate their suitability for the intended purpose. acs.orgnih.gov This involves assessing parameters such as specificity (ability to measure the analyte without interference), accuracy (closeness of results to the true value), precision (closeness of agreement between replicate analyses), linearity (proportionality of response to concentration), and limits of detection (LOD) and quantification (LOQ). acs.orgnih.gov Validation ensures consistent results across different laboratories and compliance with regulatory standards. nih.govnih.gov

Calibration: Accurate calibration is essential for quantifying this compound concentrations. cambridge.org This involves establishing a relationship between the instrument's response and known concentrations of this compound standards, typically through multi-point calibration curves. cambridge.org

Internal Standards: The use of internal standards is a critical QC measure, particularly in LC-MS/MS analysis, to account for variations during sample preparation, injection, and ionization. faccts.decambridge.org Ideally, isotopically labeled versions of this compound or its metabolites would be used as internal standards, as they behave similarly to the analytes throughout the analytical process. faccts.dehpc-standards.us

System Suitability Tests (SST): Regular SSTs are performed to ensure that the chromatographic system is functioning correctly and providing acceptable performance before and during analysis. jascoinc.com

Quality Control Samples (QCS): Routine analysis of QCS, prepared from independent stock solutions, helps monitor instrument performance and method accuracy over time. cambridge.org

Documentation and Traceability: All analytical procedures, results, and QA/QC measures must be meticulously documented to ensure traceability and reproducibility of data. nih.gov

Adherence to these protocols ensures that the analytical data generated for this compound and its metabolites are scientifically sound, reliable, and fit for purpose in various research and monitoring contexts. nih.govnih.gov

Environmental Remediation and Mitigation Strategies for Isouron Contamination

Bioremediation Approaches

Bioremediation leverages biological systems, primarily microorganisms and plants, to degrade or detoxify pollutants. This approach is often favored for its cost-effectiveness and environmentally friendly nature compared to conventional physical and chemical methods. researchgate.netresearchgate.net

Microbial bioremediation harnesses the metabolic capabilities of various microorganisms, including bacteria and fungi, to break down pesticides and other xenobiotic compounds. These microorganisms employ a diverse array of enzymes, such as oxidoreductases, monooxygenases, dioxygenases, P450 oxidoreductases, hydrolases, lyases, and dehalogenases, to facilitate the degradation process. researchgate.net

Research has identified specific microbial strains capable of degrading Isouron. Notably, Pseudomonas putida has been documented for its ability to degrade this compound. researchgate.net The general mechanism involves the enzymatic transformation of the herbicide into simpler, less harmful compounds, potentially leading to complete mineralization (conversion to carbon dioxide and water). researchgate.netnih.gov While Pseudomonas putida is recognized for this compound degradation, detailed quantitative data on specific degradation rates or pathways by this microorganism for this compound were not explicitly detailed in the immediately available search results. However, the principle of microbial degradation of urea (B33335) derivatives, to which this compound belongs, is well-established.

Table 1: Examples of Microbial Degradation of Pesticides

| Pesticide Group | Example Compound | Microorganism | Reference |

| Urea Derivatives | This compound | Pseudomonas putida | researchgate.net |

| Carbamates | (Various) | Bacterial and fungal species | researchgate.net |

| Pyrethroids | Cypermethrin | Bacillus subtilis strain 1D | researchgate.net |

Phytoremediation is a plant-based technology that utilizes living plants, often in conjunction with their associated microorganisms, to clean up contaminated soil and water resources. researchgate.netwikipedia.org This method is considered a promising, environmentally friendly, and cost-effective approach for the reclamation of contaminated sites, offering advantages such as low maintenance and minimal disruption. researchgate.netwikipedia.orgnih.gov Plants can contribute to remediation through various mechanisms, including enhanced infiltration and evapotranspiration, which can reduce the transport of pollutants. usda.gov

Plants absorb nutrients and other compounds from the soil through their root systems. This uptake is an active process involving specific protein carriers that transport ions across membranes into the root and then to other plant tissues. purdue.edu While this compound is mentioned in the context of plant uptake, particularly concerning plant growth regulators google.comgoogle.com, specific detailed studies providing quantitative data on this compound accumulation levels in different plant parts (e.g., roots, shoots) or identifying hyperaccumulating plant species for this compound were not extensively detailed in the provided search results. Generally, plants can concentrate elements and compounds from the environment. wikipedia.org

Plants play a crucial role in facilitating the degradation of organic contaminants through several mechanisms, often involving synergistic interactions with microbial communities in the rhizosphere (the soil zone immediately surrounding plant roots). researchgate.netnih.gov

Rhizodegradation (Phytostimulation): This mechanism involves the degradation of contaminants by plant-associated microorganisms in the rhizosphere. Plants release root exudates (e.g., sugars, amino acids, organic acids) that stimulate microbial activity, increase the number of microorganisms, and enhance their metabolic capabilities. This increased microbial activity leads to the breakdown of pollutants in the soil. researchgate.netuobasrah.edu.iq

Phytodegradation (Phytotransformation): In this process, plants directly take up organic pollutants, and enzymes within the plant tissues then metabolize and degrade these compounds into less toxic forms. wikipedia.org The organic compounds can be broken down by enzymes secreted by plant roots or transformed within the plant body. wikipedia.org

These plant-assisted mechanisms contribute significantly to the removal or transformation of various organic contaminants, including pesticides. While the general principles apply to organic herbicides, specific detailed mechanisms of this compound degradation directly attributable to plant enzymes or specific plant-microbe interactions were not explicitly elaborated in the provided search results.

Phytoremediation Potential in Contaminated Soils and Waters

Physicochemical Remediation Technologies

Physicochemical remediation technologies involve the application of physical and chemical processes to treat contaminated media. These methods are often employed for their efficiency in degrading recalcitrant compounds, especially when biological methods may be insufficient or too slow.

Advanced Oxidation Processes (AOPs) are a class of highly effective remediation technologies that rely on the generation of potent reactive oxygen species (ROS), primarily hydroxyl radicals (•OH), to degrade persistent and complex organic pollutants in water and wastewater. mdpi.comnih.govfrontiersin.org Hydroxyl radicals are characterized by their high oxidation potential (2.76 V) and non-selective nature, enabling them to oxidize a wide range of poorly biodegradable substances. frontiersin.orgmdpi.com

Common AOPs include:

Fenton and Photo-Fenton Processes: These processes involve the reaction of hydrogen peroxide (H₂O₂) with iron(II) ions (Fe²⁺) to produce hydroxyl radicals. The photo-Fenton process enhances this reaction with UV light. mdpi.comresearchgate.netresearchgate.net The Fenton process is noted for its ability to completely decolorize certain dyes and effectively degrade organic molecules in aqueous media. mdpi.com

Ozonation: Ozone (O₃) reacts selectively with electron-rich organic compounds. Under alkaline conditions, O₃ decomposes into •OH, broadening its oxidative scope. mdpi.commdpi.com

UV/H₂O₂: Ultraviolet (UV) irradiation combined with hydrogen peroxide leads to the photolysis of H₂O₂, generating hydroxyl radicals. researchgate.net

Sulfate-Radical-Based AOPs (SR-AOPs): These processes utilize sulfate (B86663) radicals (SO₄•⁻), often generated from peroxymonosulfate (B1194676) (PMS) or persulfate (PS) activated by heat, UV irradiation, or transition metals (e.g., Fe²⁺, Co²⁺, Ag⁺). Sulfate radicals have a longer half-life and broader pH applicability than hydroxyl radicals, making them highly effective for degrading various contaminants, including pesticides. frontiersin.orgresearchgate.net

AOPs have demonstrated significant efficiency in degrading a wide array of recalcitrant organic compounds and pesticides, leading to increased biodegradability and reduced toxicity of the treated effluents. mdpi.comnih.govfrontiersin.orgresearchgate.net While AOPs are recognized as highly efficient for pesticide treatment researchgate.net, specific detailed research findings or data tables outlining the degradation rates or pathways of this compound using these advanced oxidation processes were not explicitly provided in the immediate search results. However, the general effectiveness of these processes for similar organic pollutants suggests their potential applicability for this compound.

Table 2: General Effectiveness of Advanced Oxidation Processes for Organic Pollutants

| AOP Type | Key Oxidant | Advantages | General Application (Pesticides/Organics) | Reference |

| Fenton/Photo-Fenton | •OH | High degradation efficiency, effective for organic molecules | Various pesticides, dyes, recalcitrant compounds | mdpi.comresearchgate.netresearchgate.net |

| Ozonation | O₃, •OH | Effective for disinfection and micropollutant removal | Recalcitrant compounds, dyes | mdpi.commdpi.com |

| UV/H₂O₂ | •OH | Effective for various organic pollutants | 4-nitrophenol, various organic compounds | researchgate.net |

| Sulfate-Radical-Based | SO₄•⁻, •OH | High oxidation capacity, broader pH range, longer half-life | Antibiotics, pesticides, persistent organic pollutants | frontiersin.orgresearchgate.net |

Adsorption and Filtration Systems for this compound Removal

Adsorption and filtration systems represent established physical methods for removing contaminants from water. Adsorption involves the adherence of pollutant molecules to the surface of a solid material, known as the adsorbent. Activated carbon is a widely used and highly effective adsorbent due to its porous structure and large surface area fishersci.se.

Studies on related herbicides like isoproturon (B30282) and linuron (B1675549) demonstrate the effectiveness of activated carbon. For instance, the removal of isoproturon from aqueous solutions using granular activated carbon has been extensively studied, with removal efficiencies influenced by factors such as adsorbent mass, initial concentration, and volumetric flow rate fishersci.se. For linuron, activated carbon from spent coffee beans achieved a removal efficiency of 100% for an initial concentration of 40 mg·L⁻¹, with optimal pH typically between 4 and 6 uni.lu. Adsorption kinetics often show rapid removal within the first hour uni.lu.

Table 3: Illustrative Adsorption Efficiencies for Related Herbicides on Activated Carbon

| Herbicide | Adsorbent Type | Initial Concentration (mg·L⁻¹) | Removal Efficiency (%) | Optimal pH Range | Reference |

| Isoproturon | Granular Activated Carbon | 50-150 µg·L⁻¹ | High (variable) | - | fishersci.se |

| Linuron | Activated Carbon (ZnCl₂ activated) | 40 | 100 | 4-6 | uni.lu |

In soil environments, the sorption of herbicides like isoxaflutole (B1672639) and its degradates is significantly influenced by soil properties. Soils with higher organic matter content, greater clay content, and lower pH tend to exhibit more readily sorbed herbicide residues fishersci.fiwikipedia.org. This sorption capacity plays a crucial role in controlling herbicide mobility, persistence, and plant uptake in the field fishersci.fi.

Filtration systems, particularly whole-house filtration systems, are designed to remove a variety of contaminants, including chemicals and sediments, from water at the point of entry into a building dsmz.de. While general filtration removes particulate matter, specialized filtration media can be incorporated to target specific chemical compounds like this compound.

Sustainable Agricultural Practices for Minimizing this compound Environmental Load

Minimizing the environmental load of this compound primarily involves implementing sustainable agricultural practices that reduce the need for and impact of chemical herbicides. Sustainable agriculture aims to produce crops and livestock with minimal environmental effects, focusing on long-term ecological balance and resource conservation.

Key sustainable agricultural practices that contribute to minimizing this compound's environmental load include:

Crop Rotation: Alternating the types of crops grown on the same land over different seasons helps to break pest and weed cycles, replenish soil nutrients, and reduce the reliance on chemical herbicides. This practice promotes soil health and biodiversity, decreasing the need for this compound application.

Reduced or No-Tillage: Minimizing soil disturbance through no-till or reduced-till methods helps preserve soil structure, prevent erosion, and enhance water retention. Healthy soil is more resilient and can better manage weed populations naturally, reducing the necessity for herbicide use.

Cover Cropping: Planting non-cash crops (cover crops) between main cropping seasons helps to suppress weeds, improve soil health, prevent erosion, and add organic matter to the soil. This practice contributes to a more robust agroecosystem that is less dependent on synthetic herbicides.

Water Resource Management: Implementing efficient irrigation techniques, such as precision irrigation and drip irrigation, minimizes water waste and reduces the potential for herbicide leaching into groundwater and surface water bodies. Soil conservation practices, such as permanent mulching, also help maintain adequate water retention, further reducing runoff and the transport of herbicides.

These practices collectively contribute to a more resilient and environmentally friendly agricultural system, reducing the reliance on chemical inputs like this compound and mitigating its potential for environmental contamination.

Future Research Trajectories and Interdisciplinary Challenges

Integration of Omics Technologies (e.g., Genomics, Proteomics) in Isouron Research

The application of omics technologies, including genomics, proteomics, and metabolomics, represents a significant future direction for this compound research. These high-throughput methods offer a comprehensive molecular-level understanding of biological systems and their responses to environmental stressors or chemical compounds researchgate.netmdpi.comnih.govfrontiersin.orgamazonaws.com. While specific research on this compound utilizing omics is not extensively detailed, the general utility of these technologies in related fields suggests their potential for profound insights.

Genomics : Future genomic studies could focus on identifying genes in target weeds that confer resistance to this compound, or conversely, genes in soil microorganisms responsible for its degradation. Understanding the genetic basis of resistance or degradation pathways could inform the development of more effective or more environmentally friendly weed control strategies.

Proteomics : Proteomic analysis could reveal changes in protein expression patterns in plants or microorganisms exposed to this compound. This could elucidate the precise molecular targets of this compound, its mechanisms of action, or the cellular stress responses induced by its presence. Such insights are crucial for understanding its efficacy and potential non-target effects.

Metabolomics : Metabolomics, the study of small-molecule metabolites, could provide a snapshot of the metabolic state of organisms interacting with this compound. This could identify specific metabolic pathways affected by this compound, characterize its breakdown products within biological systems, or uncover biomarkers of exposure or effect. The integration of multi-omics data, combining insights from these different levels, is expected to provide a more holistic understanding of this compound's interactions with biological systems researchgate.netfrontiersin.org. This integrated approach can help in identifying key molecules and functional interactions that are not apparent from single-omics analyses mdpi.com.

Refinement of Predictive Models for Environmental Fate and Ecotoxicology

The refinement of predictive models for the environmental fate and ecotoxicology of this compound is crucial for proactive environmental risk assessment and management. These models simulate the movement, persistence, and transformation of chemicals in various environmental compartments, as well as their potential effects on ecosystems nih.govresearchgate.netwhiterose.ac.uk.

Future research in this domain aims to enhance the accuracy and reliability of these models by:

Improving Input Parameters : Incorporating more precise and spatially variable environmental data, such as soil characteristics, climate patterns, and hydrological conditions, to better represent real-world scenarios pfmodels.orgeuropa.eu.

Advanced Degradation Kinetics : Developing more sophisticated models that accurately describe this compound's degradation pathways and rates in different environmental matrices (soil, water, sediment, air), considering both biotic and abiotic transformation processes researchgate.neteuropa.eu. This includes understanding the formation and fate of any transformation products researchgate.netwhiterose.ac.uk.

Ecotoxicological Endpoints : Integrating more comprehensive ecotoxicological data into models to predict potential impacts on a wider range of non-target organisms and ecological processes. This may involve quantitative structure-activity relationships (QSARs) to estimate properties and effects in the absence of experimental data nih.govresearchgate.netwhiterose.ac.uk.

Uncertainty Analysis and Validation : Focusing on robust uncertainty analysis to quantify the confidence in model predictions and extensive validation against field-scale monitoring data to ensure their applicability and accuracy for regulatory and management decisions nih.govpfmodels.org.

Global Harmonization of Environmental Monitoring and Management Strategies for this compound

The global nature of chemical distribution and environmental impacts necessitates the harmonization of monitoring and management strategies for compounds like this compound. Disparate national regulations and monitoring practices can create gaps in global environmental protection.